molecular formula C9H4ClF3N2 B8664920 5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine

5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine

Cat. No.: B8664920
M. Wt: 232.59 g/mol
InChI Key: NYFCCTRVUVRHBV-UHFFFAOYSA-N
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Description

5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position on the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine derivatives, including 5-chloro-2-(trifluoromethyl)-1,8-naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for 1,8-naphthyridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can produce various substituted naphthyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

5-chloro-2-(trifluoromethyl)-1,8-Naphthyridine can be compared with other similar compounds such as:

    1,8-Naphthyridine: The parent compound without the chlorine and trifluoromethyl groups.

    5-Chloro-1,8-Naphthyridine: A derivative with only the chlorine substitution.

    2-(Trifluoromethyl)-1,8-Naphthyridine: A derivative with only the trifluoromethyl substitution.

The presence of both chlorine and trifluoromethyl groups in 1,8-naphthyridine, 5-chloro-2-(trifluoromethyl)- enhances its biological activity and chemical reactivity compared to its simpler counterparts .

Properties

Molecular Formula

C9H4ClF3N2

Molecular Weight

232.59 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,8-naphthyridine

InChI

InChI=1S/C9H4ClF3N2/c10-6-3-4-14-8-5(6)1-2-7(15-8)9(11,12)13/h1-4H

InChI Key

NYFCCTRVUVRHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Trifluoromethyl[1,8]naphthyridin-4-ol (2.00 g, 9.34 mmol) was added in portions to phosphorus oxychloride with stirring at room temperature—a mild exotherm was observed. The mixture was stirred at room temperature under nitrogen overnight. The solvent was removed in vacuo, and saturated sodium hydrogencarbonate solution was added with ice-bath cooling to the residual material with stirring, until the pH of the mixture was ˜7. The mixture was extracted with dichloromethane (3×50 mL), then the combined organic layers were dried over magnesium sulfate, and were concentrated in vacuo. The crude product was purified by flash chromatography on silica gel, eluting with 25% ethyl acetate in dichloromethane, yielding 5-chloro-2-trifluoromethyl-[1,8]naphthyridine as an off-white solid (1.67 g, 77%). δH (360 MHz, CDCl3) 7.72 (1H, d, J 4.6), 7.96 (1H, d, J 8.8), 8.86 (1H, d, J 8.4), 9.15 (1H, d, J 4.6). m/z (ES+) 233, 235 [MH]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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